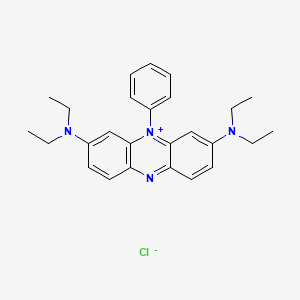

Amethyst Violet

Description

Properties

CAS No. |

3562-38-7 |

|---|---|

Molecular Formula |

C26H31ClN4 |

Molecular Weight |

435 g/mol |

IUPAC Name |

2-N,2-N,8-N,8-N-tetraethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride |

InChI |

InChI=1S/C26H31N4.ClH/c1-5-28(6-2)21-14-16-23-25(18-21)30(20-12-10-9-11-13-20)26-19-22(29(7-3)8-4)15-17-24(26)27-23;/h9-19H,5-8H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

OVYHWGDANKJLIW-UHFFFAOYSA-M |

SMILES |

CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=CC3=[N+]2C4=CC=CC=C4)N(CC)CC.[Cl-] |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=CC3=[N+]2C4=CC=CC=C4)N(CC)CC.[Cl-] |

Appearance |

Solid powder |

Other CAS No. |

3562-38-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Heliotrope B; NSC 5009; NSC-5009; NSC5009 |

Origin of Product |

United States |

Foundational & Exploratory

Amethyst Violet (CAS 3562-38-7): A Technical Whitepaper on its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amethyst Violet, also identified by its CAS number 3562-38-7 and NSC identifier 5009, is a synthetic phenazinium dye. This technical guide provides a comprehensive overview of its chemical and physical properties, alongside an analysis of its biological activity based on data from the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP). While detailed mechanistic studies on this compound are limited in publicly accessible literature, the NCI-60 human tumor cell line screen offers valuable preliminary insights into its cytotoxic profile. This document aims to consolidate the available information, presenting it in a structured format with detailed experimental protocols and logical workflows to support further research and development efforts.

Chemical and Physical Properties

This compound is a solid, powdered organic compound. Its core structure is a phenazinium ring system, which is characteristic of many synthetic dyes with biological applications.

| Property | Value |

| CAS Number | 3562-38-7 |

| NSC Number | 5009 |

| Molecular Formula | C₂₆H₃₁ClN₄ |

| Molecular Weight | 435.01 g/mol |

| IUPAC Name | 2-N,2-N,8-N,8-N-tetraethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride |

| SMILES | CCN(CC)c1ccc2nc3cc(ccc3--INVALID-LINK--c4ccccc4)N(CC)CC.[Cl-] |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO. Slightly soluble in water (0.1% w/v gives a clear red solution). |

| UV-Vis Absorption Max | 545-550 nm (in water) |

| Purity | Typically >98% (commercially available) |

Experimental Protocols

Solubility Determination (Qualitative)

Objective: To provide a general method for assessing the solubility of this compound in common laboratory solvents.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Vortex mixer

-

Centrifuge

Procedure:

-

Preparation of Stock Solution: Accurately weigh 1 mg of this compound powder and add it to a microcentrifuge tube.

-

Solvent Addition: Add 100 µL of DMSO to the tube.

-

Dissolution: Vortex the mixture thoroughly for 1 minute to ensure complete dissolution. Visually inspect for any remaining solid particles.

-

Aqueous Solubility (Qualitative): To a separate tube containing 1 mL of deionized water, add 1 µL of the DMSO stock solution (to achieve a concentration of approximately 10 µg/mL). Vortex and visually inspect for precipitation. For a 0.1% w/v solution, add 1 mg of this compound to 1 mL of water and observe for dissolution.

UV-Visible Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of this compound in an aqueous solution.

Materials:

-

This compound

-

Deionized water

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound in deionized water (e.g., 1-10 µg/mL).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Blank Measurement: Fill a quartz cuvette with deionized water to serve as the blank. Place it in the spectrophotometer and record a baseline spectrum across the desired wavelength range (e.g., 400-700 nm).

-

Sample Measurement: Rinse the cuvette with the this compound solution and then fill it with the same solution.

-

Data Acquisition: Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

λmax Determination: Identify the wavelength at which the maximum absorbance occurs.

Biological Activity: NCI-60 Human Tumor Cell Line Screen

This compound (NSC 5009) was evaluated in the National Cancer Institute's (NCI) 60-human tumor cell line screen. This screen provides data on the compound's growth-inhibitory, cytostatic, and cytotoxic effects against a panel of cancer cell lines from nine different tissue types.

Experimental Workflow: NCI-60 Screen

Caption: Workflow of the NCI-60 screen for this compound.

Data Interpretation:

While the raw data for NSC 5009 is extensive, a summary of its activity is presented below. The values are -log10(Molar concentration). Higher values indicate greater potency.

| Cancer Type | Mean GI₅₀ | Mean TGI | Mean LC₅₀ |

| Leukemia | 5.21 | 4.68 | 4.19 |

| Non-Small Cell Lung | 5.15 | 4.65 | 4.20 |

| Colon | 5.11 | 4.63 | 4.18 |

| CNS | 5.08 | 4.61 | 4.17 |

| Melanoma | 5.12 | 4.64 | 4.19 |

| Ovarian | 5.09 | 4.62 | 4.18 |

| Renal | 5.10 | 4.63 | 4.18 |

| Prostate | 5.05 | 4.59 | 4.16 |

| Breast | 5.13 | 4.64 | 4.19 |

Note: The NCI-60 data for NSC 5009 shows a relatively flat profile, indicating that this compound exhibits broad, non-selective cytotoxic activity across the tested cancer cell lines.

Potential Mechanisms and Signaling Pathways (Hypothesized)

Given the lack of specific studies on this compound's mechanism of action, we can hypothesize based on the known activities of other phenazinium dyes. Many compounds in this class are known to intercalate into DNA, which can lead to cell cycle arrest and apoptosis.

Hypothesized Mechanism of Action

Caption: Hypothesized mechanism of action for this compound.

Conclusion and Future Directions

This compound (NSC 5009) is a phenazinium dye with demonstrable, albeit non-selective, cytotoxic activity against a broad range of human cancer cell lines. The data from the NCI-60 screen provides a valuable starting point for further investigation. Future research should focus on:

-

Quantitative Solubility Studies: Determining precise solubility in various pharmaceutically relevant solvents.

-

Mechanism of Action Studies: Investigating its interaction with DNA and other potential cellular targets to elucidate its cytotoxic mechanism.

-

Structural Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to potentially improve potency and selectivity.

-

In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in preclinical animal models.

This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound and related phenazinium compounds in drug discovery and development.

What is the mechanism of Amethyst Violet staining?

An In-depth Technical Guide to Amethyst Violet Staining for Cell Viability Assessment

Introduction

Given the lack of detailed information on this compound, this guide will focus on a modern and widely used alternative that fulfills a similar function: amine-reactive violet fluorescent dyes for live/dead cell discrimination . These dyes are a cornerstone of modern cell biology research, particularly in the field of flow cytometry. This guide will provide an in-depth technical overview of the mechanism, quantitative data, and experimental protocols for a representative amine-reactive violet viability stain, referred to hereafter as "Violet Viability Dye."

Core Mechanism of Amine-Reactive Violet Viability Dyes

The fundamental principle of amine-reactive violet viability dyes lies in the differential permeability of live and dead cell membranes. These dyes are designed to be membrane-impermeant and contain a reactive group that covalently binds to primary amines on proteins.

-

Live Cells : In viable cells, the plasma membrane is intact, preventing the dye from entering the cytoplasm. Therefore, the dye can only react with primary amines on the cell surface proteins, resulting in dim fluorescence.

-

Dead Cells : In cells with compromised membrane integrity (a hallmark of cell death), the dye can freely enter the cytoplasm and nucleus. This allows the dye to react with the abundant intracellular proteins, leading to a significant increase in fluorescence intensity.

This differential staining provides a clear distinction between live and dead cell populations, which can be readily quantified using fluorescence-based techniques.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the staining mechanism and a typical experimental workflow for using an amine-reactive violet viability dye.

Caption: Staining mechanism and workflow for amine-reactive violet viability dyes.

Quantitative Data

The following table summarizes the key quantitative properties of a typical amine-reactive violet viability dye.

| Property | Value | Notes |

| Excitation Maximum | ~405 nm | Efficiently excited by the violet laser of a flow cytometer. |

| Emission Maximum | ~450 nm | Emits in the blue/violet region of the spectrum. |

| Molecular Weight | Variable | Dependent on the specific chemical structure of the dye. |

| Reactive Group | Amine-reactive ester | Forms stable covalent bonds with primary amines. |

| Solubility | Soluble in DMSO | Typically provided as a lyophilized powder to be reconstituted in anhydrous DMSO. |

| Fixability | Yes | Covalent binding allows for subsequent fixation and permeabilization without loss of signal. |

Experimental Protocols

This section provides a detailed protocol for using an amine-reactive violet viability dye for flow cytometry.

Materials

-

Amine-reactive violet viability dye (e.g., LIVE/DEAD™ Fixable Violet Dead Cell Stain)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), protein-free and azide-free

-

Cell suspension (1 x 10^6 cells/mL)

-

FACS tubes (5 mL polystyrene round-bottom tubes)

-

Flow cytometer with a violet laser (405 nm) and appropriate emission filters (e.g., 450/50 nm bandpass)

Protocol

-

Reagent Preparation:

-

Warm the vial of the lyophilized violet viability dye to room temperature.

-

Add the appropriate volume of anhydrous DMSO to the vial to create a stock solution (refer to the manufacturer's instructions for the specific volume). Mix well by vortexing.

-

The stock solution should be stored at -20°C, protected from light and moisture.

-

-

Cell Preparation:

-

Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in protein-free and azide-free PBS.

-

Transfer 1 mL of the cell suspension to a FACS tube.

-

-

Staining:

-

Dilute the stock solution of the violet viability dye in protein-free PBS to the desired working concentration (typically a 1:1000 dilution of the stock solution is a good starting point, but this should be optimized for your cell type and experimental conditions).

-

Add 1 µL of the diluted dye to the 1 mL of cell suspension.

-

Vortex the tube immediately to ensure even distribution of the dye.

-

Incubate for 30 minutes at room temperature or 4°C, protected from light.

-

-

Washing:

-

After incubation, wash the cells by adding 2-3 mL of PBS containing protein (e.g., 2% FBS) to the tube. The protein will quench any unreacted dye.

-

Centrifuge the cells at an appropriate speed and time for your cell type (e.g., 300-500 x g for 5 minutes).

-

Carefully aspirate the supernatant.

-

-

Optional Fixation and Permeabilization:

-

If intracellular staining is required, resuspend the cell pellet in a fixation buffer (e.g., 4% paraformaldehyde in PBS) and incubate according to your established protocol.

-

Wash the cells and then proceed with your permeabilization and intracellular antibody staining protocol.

-

-

Flow Cytometry Acquisition:

-

Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 2% FBS).

-

Acquire the samples on a flow cytometer equipped with a 405 nm violet laser.

-

Collect the emission signal using a filter appropriate for the dye's emission spectrum (e.g., 450/50 nm).

-

Ensure to set the voltage for the violet viability dye channel appropriately using unstained and single-stained controls.

-

Data Analysis Workflow

The following diagram illustrates the data analysis workflow for identifying live and dead cell populations.

Caption: Data analysis workflow for viability staining.

Conclusion

While "this compound" is a historically noted stain, its obscurity in modern scientific literature makes it an impractical choice for contemporary research. In contrast, amine-reactive violet fluorescent dyes offer a robust, reliable, and well-documented method for assessing cell viability. The covalent nature of their binding allows for multiplexing with other intracellular and surface markers, making them an indispensable tool for researchers, scientists, and drug development professionals in obtaining accurate and reproducible data in a wide range of cellular assays.

Unveiling the Action of Amethyst Violet: A Technical Guide for Cell Biology Applications

Introduction: In the realm of cell biology, the precise visualization and quantification of cellular processes are paramount. Amethyst Violet, a lesser-known phenosafranin dye, has historical significance as a supravital stain for mitochondria. This guide provides a detailed exploration of its principle of action, drawing parallels with more extensively characterized violet dyes, particularly Crystal Violet, to offer a comprehensive technical resource for researchers, scientists, and drug development professionals. Due to the limited contemporary data specifically on this compound, this document leverages established principles from analogous dyes to present a thorough understanding of its potential applications and methodologies.

Core Principles of Action: Mitochondrial and Cellular Staining

This compound, identified as tetraethylphenosafranin, demonstrates a selective capacity for staining mitochondria in living cells.[1][2] Its mechanism is rooted in its chemical properties as a cationic dye. This positive charge is crucial for its accumulation within the mitochondria, which maintain a negative electrochemical potential across their inner membrane. This principle is shared with other mitochondrial stains like Janus Green B and various modern fluorescent probes.[1][3][4]

The staining process is dynamic and dependent on mitochondrial activity. Healthy, respiring mitochondria with a high membrane potential will actively sequester the dye, leading to intense coloration. Conversely, in cells with compromised mitochondrial function or undergoing apoptosis, the membrane potential dissipates, resulting in reduced dye accumulation and staining.

Beyond its specific mitochondrial action, the broader class of cationic violet dyes, such as the extensively studied Crystal Violet (Gentian Violet), interacts with negatively charged cellular components.[5][6] These interactions are fundamental to their application in various assays:

-

DNA and Protein Binding: Crystal Violet binds to nucleic acids and proteins.[5][7][8] This property is the basis for its use in cell viability and cytotoxicity assays, where the amount of dye retained is proportional to the number of adherent, viable cells.[8][9][10][11]

-

Cell Wall Interaction: In bacteriology, the interaction of Crystal Violet with the peptidoglycan layer of bacterial cell walls is the cornerstone of Gram staining, allowing for the differentiation of Gram-positive and Gram-negative bacteria.[6][7][12]

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the use of violet dyes in cell biology, primarily focusing on the well-documented Crystal Violet as a representative analog for potential applications of this compound.

| Parameter | Value | Application Context | Source |

| Crystal Violet (as an analog) | |||

| Absorbance Maximum (in water) | 590 nm | Spectrophotometric quantification in viability assays | [13] |

| Typical Staining Concentration | 0.1% - 0.5% (w/v) | Cell viability assays, Gram staining | [7] |

| Incubation Time (Cell Viability) | 15 - 30 minutes | Staining of adherent cells | [7] |

| This compound | |||

| Effective Staining Concentration | 1:100,000 to 1:200,000 | Supravital staining of mitochondria in blood cells | [1] |

Experimental Protocols

Protocol 1: Supravital Staining of Mitochondria with this compound (Historical Method)

This protocol is based on early twentieth-century methodologies for the supravital staining of mitochondria.

Reagents:

-

This compound stock solution (1% aqueous)

-

Locke's solution or other suitable physiological saline

-

Freshly drawn blood or other cell suspension

Procedure:

-

Prepare working dilutions of this compound in Locke's solution, ranging from 1:100,000 to 1:200,000.[1]

-

Place a drop of the diluted dye solution onto a clean microscope slide.

-

Add a small drop of fresh blood to the dye on the slide and immediately cover with a coverslip.

-

Examine the preparation under an oil-immersion objective at room temperature.

-

Mitochondria within the leucocytes should appear as small, stained granules. The specific granules of polymorphonuclear leucocytes and the vacuolar systems should remain unstained.[1]

-

Note that prolonged exposure to a concentrated light source can cause the dye to fade.[1]

Protocol 2: Crystal Violet Cell Viability/Cytotoxicity Assay

This assay is a common method for assessing the effects of drugs or other treatments on cell proliferation and survival.

Reagents:

-

Crystal Violet Staining Solution (0.5% Crystal Violet in 25% methanol)

-

Phosphate-Buffered Saline (PBS)

-

Methanol or 4% Paraformaldehyde (for cell fixation)

-

Solubilization Solution (e.g., 30% acetic acid or 1% SDS in water)

Procedure:

-

Seed adherent cells in a multi-well plate (e.g., 96-well) and allow them to attach overnight.

-

Treat the cells with the experimental compounds for the desired duration.

-

Carefully remove the culture medium.

-

Gently wash the cells with PBS to remove dead, detached cells.

-

Fix the remaining adherent cells by adding methanol or paraformaldehyde and incubating for 15-20 minutes at room temperature.

-

Remove the fixative and wash the plate with water.

-

Add the Crystal Violet Staining Solution to each well and incubate for 20-30 minutes at room temperature.

-

Remove the staining solution and wash the plate thoroughly with water to remove excess dye.

-

Allow the plate to air dry completely.

-

Add the Solubilization Solution to each well to dissolve the stain.

-

Measure the absorbance of the solubilized dye at approximately 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of viable, adherent cells.[9]

Visualizing the Mechanisms and Workflows

To further elucidate the principles of action and experimental procedures, the following diagrams are provided.

Caption: General mechanism of cationic violet dye interaction with cellular components.

Caption: Workflow for a Crystal Violet cell viability assay.

Caption: Logical pathway of the Gram staining procedure.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. resources.revvity.com [resources.revvity.com]

- 4. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. macsenlab.com [macsenlab.com]

- 6. blog.irjpl.org [blog.irjpl.org]

- 7. Crystal violet staining protocol | Abcam [abcam.com]

- 8. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Crystal Violet Cell Cytotoxicity Assay Kit - Creative Biolabs [adcc.creative-biolabs.com]

- 10. youtube.com [youtube.com]

- 11. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. crystal violet staining: Topics by Science.gov [science.gov]

- 13. Crystal violet - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to the Spectrophotometric Analysis of Amethyst Violet

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amethyst Violet, a synthetic dye belonging to the phenazinium class, is identified by the CAS number 3562-38-7. Its chemical name is 2-N,2-N,8-N,8-N-tetraethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride, and it is also known by synonyms such as Heliotrope B and C.I. 50225[1][2]. This guide provides a comprehensive overview of the spectrophotometric analysis of this compound, detailing its spectral properties and outlining the experimental protocols for its quantitative analysis. The information presented here is intended to support researchers, scientists, and professionals in the fields of chemistry, biology, and drug development in utilizing this dye for their specific applications.

While direct involvement in specific signaling pathways is not extensively documented in publicly available literature, its application as a biological stain suggests its potential for use in cellular and tissue analysis[3]. Phenazinium dyes, in general, are known to interact with biological macromolecules, and their spectral properties can be sensitive to their local environment, making them useful as probes in biological systems[4].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 3562-38-7 | [1][5] |

| Molecular Formula | C₂₆H₃₁ClN₄ | [1][5] |

| Molecular Weight | 435.01 g/mol | [1][5] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

| Synonyms | Heliotrope B, C.I. 50225, NSC 5009 | [1][2] |

Spectrophotometric Data

The spectrophotometric analysis of this compound is crucial for its identification, quantification, and the study of its interactions with other molecules. The primary absorption of this dye occurs in the visible region of the electromagnetic spectrum, which is responsible for its characteristic violet color.

UV-Visible Absorption Spectrum

The UV-Visible absorption spectrum of a dye is a fundamental characteristic that provides information about its electronic transitions. For this compound, the key feature is a strong absorption band in the visible range.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| Water | 545 - 550 | Data not available in searched literature | Arti Chemicals |

Influence of pH on the Absorption Spectrum

The absorption spectrum of many organic dyes, including those of the phenazinium class, can be influenced by the pH of the solution. This is due to the potential for protonation or deprotonation of functional groups on the dye molecule, which can alter its electronic structure and, consequently, its interaction with light. While specific studies detailing the effect of pH on the UV-Vis spectrum of this compound were not found in the searched literature, it is a critical parameter to consider in any spectrophotometric analysis. Researchers should empirically determine the optimal pH for their specific application to ensure reproducibility and accuracy of results. General observations for similar dyes suggest that changes in pH can lead to shifts in the absorption maximum (λmax) and changes in the molar absorptivity[6][7][8][9].

Experimental Protocols

The following sections provide detailed methodologies for the spectrophotometric analysis of this compound. These protocols are based on standard laboratory practices for dye analysis and can be adapted to specific experimental needs.

Preparation of Stock and Standard Solutions

Accurate preparation of solutions is fundamental for quantitative spectrophotometric analysis.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) or distilled/deionized water (depending on experimental requirements)

-

Volumetric flasks (various sizes)

-

Analytical balance

-

Pipettes

Procedure:

-

Prepare a primary stock solution (e.g., 1 mM):

-

Accurately weigh a precise amount of this compound powder using an analytical balance.

-

Dissolve the powder in a small volume of the chosen solvent (e.g., DMSO) in a volumetric flask of appropriate size.

-

Once fully dissolved, bring the solution to the final volume with the solvent and mix thoroughly. Note: this compound is reported to be soluble in DMSO[1]. If using an aqueous buffer, it may be necessary to first dissolve the dye in a small amount of DMSO and then dilute with the buffer.

-

-

Prepare a secondary stock solution (e.g., 100 µM):

-

Pipette a specific volume of the primary stock solution into a new volumetric flask.

-

Dilute to the final volume with the desired experimental solvent (e.g., water or buffer).

-

-

Prepare a series of standard solutions:

-

Perform serial dilutions of the secondary stock solution to create a range of standard solutions with known concentrations. These standards will be used to generate a calibration curve.

-

Spectrophotometric Measurement

Equipment:

-

UV-Visible Spectrophotometer (single or double beam)

-

Quartz or glass cuvettes (1 cm path length is standard)

Procedure:

-

Instrument Setup:

-

Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

-

Set the wavelength range for scanning (e.g., 300-800 nm) to obtain a full spectrum of the dye.

-

-

Blank Measurement:

-

Fill a cuvette with the same solvent used to prepare the dye solutions. This will serve as the blank.

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction or zero absorbance measurement.

-

-

Sample Measurement:

-

Rinse a clean cuvette with a small amount of the first standard solution and then fill it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

Repeat the measurement for all standard solutions and any unknown samples. For routine quantitative analysis, measurements can be taken at the predetermined λmax.

-

Data Analysis and Quantification

Procedure:

-

Generate a Calibration Curve:

-

Plot the absorbance values of the standard solutions at λmax against their corresponding concentrations.

-

Perform a linear regression analysis on the data points. The resulting equation will be in the form of the Beer-Lambert Law: A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration.

-

The slope of the line will be equal to the molar absorptivity (if the path length is 1 cm). The R² value should be close to 1.0 to indicate a good linear fit.

-

-

Determine the Concentration of Unknown Samples:

-

Measure the absorbance of the unknown sample at the same λmax.

-

Use the equation of the calibration curve to calculate the concentration of this compound in the unknown sample.

-

Visualizations

Experimental Workflow for Spectrophotometric Analysis

The following diagram illustrates the general workflow for the spectrophotometric analysis of this compound.

Caption: Workflow for the spectrophotometric analysis of this compound.

Logical Relationship of Beer-Lambert Law Components

The Beer-Lambert Law is the fundamental principle underpinning quantitative spectrophotometry. This diagram illustrates the relationship between its components.

Caption: Relationship of variables in the Beer-Lambert Law.

Conclusion

This technical guide has provided an overview of the spectrophotometric analysis of this compound. While some fundamental properties like its absorption maximum in water are available from supplier data, there is a notable lack of comprehensive, peer-reviewed scientific literature detailing its full spectral characteristics, including molar absorptivity and the effects of various experimental conditions. The provided experimental protocols offer a solid foundation for researchers to conduct their own detailed analyses. As a phenazinium dye with demonstrated use as a biological stain, further investigation into its photophysical properties and interactions with biological systems is a promising area for future research, particularly for applications in drug development and cellular imaging.

References

- 1. Buy this compound | 3562-38-7 | >98% [smolecule.com]

- 2. This compound | 3562-38-7 [chemicalbook.com]

- 3. This compound, CasNo.3562-38-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. Phenazinium dyes safranine O and phenosafranine induce self-structure in single stranded polyadenylic acid: structural and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 3562-38-7 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Amethyst Violet solubility and stability in laboratory buffers

An In-depth Technical Guide on the Solubility and Stability of Amethyst Violet in Laboratory Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by the names Crystal Violet, Gentian Violet, and Methyl Violet 10B, is a triarylmethane dye with a wide range of applications in biological and chemical research.[1][2] Its utility spans from a simple histological and bacteriological stain to an antiseptic and antifungal agent.[1][3][4][5] Recent studies have also explored its potential as an anti-trypanosomal, anti-viral, anti-angiogenic, and anti-tumor agent.[3] Given its diverse applications, a thorough understanding of its solubility and stability in common laboratory buffers is critical for ensuring experimental reproducibility and the efficacy of its desired function.

This guide provides a comprehensive overview of the solubility and stability of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Physicochemical Properties

This compound is a dark green crystalline powder with a metallic luster.[1] When dissolved, it typically forms a violet-colored solution, with the exact hue being dependent on the pH of the solvent.[1]

Table 1: General Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₅H₃₀ClN₃ |

| Molecular Weight | 407.98 g/mol [6] |

| Melting Point | 205 °C (decomposes) |

| UV-Vis λmax in water | 590 nm[1] |

Solubility

This compound is generally soluble in water and polar organic solvents.[1][7] Its solubility can be influenced by temperature and pH.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Temperature | Notes |

| Water | 50 g/L | 27 °C | - |

| Water | 16 g/L | 25 °C | - |

| Water | 5 mg/mL (12.26 mM) | - | Requires sonication for dissolution.[6] |

| Ethanol | Soluble | 20 °C | - |

| Chloroform | Soluble | - | - |

| Diethylene Glycol | Soluble | - | - |

| Dipropylene Glycol | Soluble | - | - |

| Ether | Insoluble | - | - |

| Xylene | Insoluble | - | - |

The pH of the aqueous solution significantly impacts the stability and appearance of this compound. It is more stable in acidic solutions and becomes unstable at a pH above 8.[8] The color of the solution is also pH-dependent, appearing yellow at a pH of approximately 0.15 and transitioning to violet as the pH increases towards 3.2.[2]

Stability

The stability of this compound solutions is influenced by several factors, including light, temperature, and the chemical environment.

Table 3: Stability Profile of this compound

| Condition | Stability | Notes |

| Light | Light-sensitive. | Exposure to UV light can lead to demethylation.[9] |

| Temperature | Stable at room temperature.[10] | A 1% aqueous solution is reported to be stable for at least a year at room temperature.[11] |

| pH | More stable in acidic pH. | Becomes unstable at pH > 8.[8] |

| Degradation | Can be degraded by various methods. | Degradation pathways include N-demethylation and cleavage of the conjugated chromophore structure.[12] Methods include Fenton oxidation, photodegradation (accelerated by TiO₂ or ZnO), and biodegradation.[2][12] |

Experimental Protocols

Protocol for Preparation of a Standard this compound Solution

This protocol describes the preparation of a 0.1% (w/v) this compound solution, commonly used in cell viability and biofilm assays.[13]

Materials:

-

This compound powder (C₂₅H₃₀ClN₃)

-

Phosphate-Buffered Saline (PBS) or distilled water

-

Volumetric flask (100 mL)

-

Magnetic stirrer and stir bar

-

Weighing scale

Procedure:

-

Weigh 0.1 g of this compound powder.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 80 mL of PBS or distilled water to the flask.

-

Place a magnetic stir bar in the flask and stir the mixture on a magnetic stirrer until the this compound is completely dissolved. Sonication may be used to aid dissolution.[6]

-

Once dissolved, bring the volume up to 100 mL with PBS or distilled water.

-

Store the solution in a tightly sealed container, protected from light, at room temperature.

Protocol for Determining Solubility in a Specific Buffer

This protocol provides a general method for determining the solubility of this compound in a laboratory buffer of interest.

Materials:

-

This compound powder

-

The laboratory buffer of interest (e.g., Tris-HCl, Citrate buffer)

-

A series of small, sealable vials or tubes

-

Vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound powder to a known volume of the buffer in separate vials.

-

Tightly seal the vials and agitate them at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached. A vortex mixer or a shaker can be used.

-

After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Dilute the supernatant with the same buffer to a concentration that falls within the linear range of a previously established standard curve.

-

Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the λmax of this compound (approximately 590 nm in water).[1]

-

Calculate the concentration of the diluted sample using the standard curve.

-

Multiply the concentration by the dilution factor to determine the solubility of this compound in the buffer.

Protocol for Assessing Stability in a Specific Buffer

This protocol outlines a method to assess the stability of an this compound solution in a specific buffer over time.

Materials:

-

A solution of this compound in the buffer of interest at a known concentration.

-

Multiple sealable, light-protected vials.

-

Incubators or water baths set at desired temperatures.

-

UV-Vis Spectrophotometer.

Procedure:

-

Prepare a stock solution of this compound in the desired buffer.

-

Aliquot the solution into multiple vials, ensuring each vial is filled to minimize headspace.

-

Store the vials under different conditions to be tested (e.g., different temperatures, exposure to light vs. dark).

-

At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each condition.

-

Measure the absorbance of the solution at 590 nm. A decrease in absorbance over time indicates degradation.

-

The percentage of remaining this compound can be calculated as: (Absorbance at time t / Initial Absorbance) * 100.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through multiple mechanisms, particularly as an antimicrobial agent.[3]

Antimicrobial Mechanism of Action

This compound has a dual mechanism of action against microbial cells.[3] In bacteria and fungi, it forms a covalent adduct with thioredoxin reductase, a crucial enzyme for cellular activity, leading to its malfunction and subsequent cell death.[3] Additionally, as a cationic dye, it interacts with negatively charged components of the microbial cell wall and membrane, such as peptidoglycan and DNA, disrupting cellular processes.[1][5] This interaction with the peptidoglycan layer is the fundamental principle behind its use in Gram staining to differentiate between Gram-positive and Gram-negative bacteria.[13][14]

In mammalian cells, this compound has been shown to inhibit NADPH oxidases, which reduces the production of superoxide and subsequently leads to the inhibition of NF-κB, resulting in anti-inflammatory activity.[3]

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound in a laboratory buffer.

Conclusion

This compound is a versatile dye whose effectiveness in various applications is contingent upon its proper dissolution and stability in the chosen solvent system. This guide has provided key data and protocols to aid researchers in the effective use of this compound in the laboratory. The provided information on its solubility in different solvents, its stability under various conditions, and standardized protocols for its preparation and analysis will facilitate the design of robust and reproducible experiments. Furthermore, the elucidation of its antimicrobial mechanism of action provides a deeper understanding of its biological activity, which is particularly relevant for those in drug development and antimicrobial research.

References

- 1. macsenlab.com [macsenlab.com]

- 2. Methyl violet - Wikipedia [en.wikipedia.org]

- 3. Gentian Violet: A 19th Century Drug Re-Emerges in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gentian Violet: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. cameo.mfa.org [cameo.mfa.org]

- 8. scispace.com [scispace.com]

- 9. fao.org [fao.org]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. Crystal violet staining protocol | Abcam [abcam.com]

- 14. quora.com [quora.com]

Amethyst Violet (NSC 5009): A Technical Overview of its Molecular Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amethyst Violet, also identified by its National Cancer Institute (NCI) designation NSC 5009, is a synthetic organic compound belonging to the phenazinium dye class. Compounds in this class are characterized by their heterocyclic aromatic structure and are known for a range of applications, including as staining agents and, more recently, for their potential therapeutic properties. This technical guide provides a detailed overview of the molecular structure of this compound and summarizes available data on its biological activity, with a focus on its evaluation in anticancer screenings.

Molecular Structure and Properties

This compound is a cationic dye with a complex aromatic structure. The core of the molecule is a phenazinium ring system, which is substituted with diethylamino groups and a phenyl group. This intricate arrangement of functional groups is responsible for its characteristic color and its potential biological activity.

| Property | Value | Source |

| Chemical Formula | C26H31ClN4 | [1] |

| IUPAC Name | 2-N,2-N,8-N,8-N-tetraethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride | PubChem |

| NSC Number | 5009 | NCI |

| CAS Number | 3562-38-7 | [1] |

| Molecular Weight | 435.01 g/mol | ChemBK |

| Canonical SMILES | CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=CC3=[N+]2C4=CC=CC=C4)N(CC)CC.[Cl-] | PubChem |

Synthesis

General Experimental Protocol for Phenazinium Dye Synthesis:

-

Condensation: An appropriately substituted o-phenylenediamine is reacted with a substituted o-quinone in a suitable solvent, such as ethanol or acetic acid. This reaction is often acid-catalyzed and may require heating under reflux.

-

Oxidation: The resulting dihydroxyphenazine intermediate is then oxidized to the corresponding phenazinium salt. Common oxidizing agents include air, ferric chloride, or silver oxide.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to yield the desired phenazinium dye.

It is important to note that the specific reagents and reaction conditions would need to be optimized for the synthesis of this compound.

Biological Activity

This compound (NSC 5009) was submitted to the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) for evaluation of its potential anticancer activity. The primary screen utilized was the NCI-60 human tumor cell line panel, which assesses the growth-inhibitory effects of a compound against 60 different human cancer cell lines.[2][3][4]

NCI-60 Screening Data

Quantitative data from the NCI-60 screen for NSC 5009 is publicly available through the NCI DTP website.[5][6][7][8] A summary of the screening results, typically presented as the GI50 (concentration required to inhibit cell growth by 50%), TGI (concentration required for total growth inhibition), and LC50 (concentration required to kill 50% of the cells), can be retrieved from this database.

Data Retrieval and Analysis Workflow:

Potential Mechanism of Action

While the specific mechanism of action for this compound has not been elucidated, many phenazinium dyes are known to exert their biological effects through intercalation with DNA.[9][10] This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

The planar aromatic structure of the phenazinium core allows it to insert between the base pairs of the DNA double helix. This binding is often stabilized by electrostatic interactions between the cationic dye and the negatively charged phosphate backbone of DNA.[9] The presence of bulky substituents, such as the diethylamino and phenyl groups in this compound, can influence the binding affinity and sequence selectivity of this intercalation.[9]

Conclusion

This compound (NSC 5009) is a phenazinium dye with a well-defined molecular structure. While specific experimental data on its synthesis and spectroscopic properties are limited in publicly accessible literature, its history within the NCI's anticancer drug screening program provides valuable insight into its biological activity. The available NCI-60 data, coupled with the known DNA intercalating properties of related phenazinium compounds, suggests a potential mechanism for its observed growth-inhibitory effects on cancer cell lines. Further research is warranted to fully characterize its pharmacological profile and to explore its potential as a therapeutic agent.

References

- 1. chembk.com [chembk.com]

- 2. NCI-60 - Wikipedia [en.wikipedia.org]

- 3. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]

- 4. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Databases & Tools | Developmental Therapeutics Program (DTP) [dtp.cancer.gov]

- 6. Data - NCI [dctd.cancer.gov]

- 7. CellMiner - Query Drug Data | Genomics and Pharmacology Facility [discover.nci.nih.gov]

- 8. DTP Bulk Data for Download - NCI [dctd.cancer.gov]

- 9. Binding interaction of cationic phenazinium dyes with calf thymus DNA: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Unveiling Amethyst Violet (CI 50225): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amethyst Violet, designated by the Colour Index International as CI 50225, is a synthetic cationic dye belonging to the phenazinium class. This document provides a comprehensive technical overview of its chemical identity, and known properties. While the specific historical details of its discovery remain elusive in publicly accessible records, its chemical structure places it within the lineage of synthetic dyes that emerged following the pioneering work of William Henry Perkin's discovery of Mauveine in 1856. This guide consolidates the available chemical and physical data, and outlines a plausible synthetic approach based on established principles of phenazinium dye chemistry.

Introduction

This compound (CI 50225) is a complex organic molecule recognized for its vibrant violet hue. As a member of the phenazinium family of dyes, it shares a core heterocyclic structure that is fundamental to its chromophoric properties. These dyes are characterized by a planar tricyclic system containing two nitrogen atoms in the central ring, which allows for extensive electron delocalization and absorption of light in the visible spectrum.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound (CI 50225) are summarized below. This data is crucial for its application in research and development, particularly in understanding its solubility, stability, and interactions with other molecules.

| Property | Value | Citation |

| IUPAC Name | 2-N,2-N,8-N,8-N-tetraethyl-10-phenylphenazin-10-ium-2,8-diamine chloride | [1] |

| Synonyms | This compound, Heliotrope B, CI 50225, NSC 5009 | [2] |

| CAS Number | 3562-38-7 | [2] |

| Molecular Formula | C₂₆H₃₁ClN₄ | |

| Molecular Weight | 435.0 g/mol | [1] |

| Canonical SMILES | CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=CC3=[N+]2C4=CC=CC=C4)N(CC)CC.[Cl-] | [1] |

| InChI Key | OVYHWGDANKJLIW-UHFFFAOYSA-M | [1] |

Historical Context: The Dawn of Synthetic Dyes

The discovery of this compound (CI 50225) is situated within the broader historical context of the synthetic dye industry's birth in the mid-19th century. The serendipitous discovery of Mauveine, the first synthetic organic dye, by William Henry Perkin in 1856, marked a pivotal moment in chemistry and industry.[3][4] Perkin's synthesis of a vibrant purple dye from coal tar derivatives ignited a wave of research into similar compounds, leading to the development of a vast array of synthetic colorants.[5]

Phenazinium dyes, the chemical class to which this compound belongs, were among the early successes of this new era. These dyes are characterized by the phenazine heterocyclic system, and their synthesis often involves oxidative condensation reactions of aromatic amines. While the specific lineage of this compound's discovery is not detailed in available records, its chemical structure is a clear descendant of the foundational work on aniline-based dyes from this period. A 1964 patent for "Phenylphenazinium cationic dyes" indicates ongoing innovation in this class of compounds well into the 20th century, though it does not specifically mention CI 50225.[6]

Experimental Protocols: A Proposed Synthesis Pathway

A detailed, historically verified experimental protocol for the synthesis of this compound (CI 50225) is not available in the reviewed literature. However, based on the known synthesis of other N-phenylphenazinium dyes, a plausible synthetic route can be proposed. The following represents a generalized, theoretical workflow for the synthesis of 3,7-bis(diethylamino)-5-phenylphenazinium chloride.

4.1. General Principle

The synthesis of N-phenylphenazinium dyes typically involves the condensation of a p-diamine with an aniline in the presence of an oxidizing agent, followed by further reaction with another aniline molecule. For this compound, this would likely involve the reaction of N,N-diethyl-p-phenylenediamine with aniline, followed by a subsequent reaction with another molecule of N,N-diethyl-p-phenylenediamine under oxidative conditions.

4.2. Hypothetical Experimental Workflow

Caption: A logical workflow for the proposed synthesis of this compound (CI 50225).

4.3. Notes on the Proposed Protocol

-

Reaction Conditions: The specific reaction temperature, time, and concentration of reactants would need to be optimized empirically.

-

Oxidizing Agent: While potassium dichromate was historically used, other oxidizing agents such as manganese dioxide or air could potentially be employed.

-

Purification: The final product would likely require purification to remove unreacted starting materials and side products. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method for purifying organic dyes.

-

Characterization: The identity and purity of the synthesized this compound would need to be confirmed using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and UV-Vis spectroscopy.

Conclusion

This compound (CI 50225) is a synthetic phenazinium dye with a rich, albeit not fully documented, history rooted in the transformative era of 19th-century chemistry. While the specifics of its discovery are not clear, its chemical identity is well-defined, and its properties can be characterized using modern analytical methods. The proposed synthetic pathway, based on established phenazinium dye chemistry, provides a framework for its laboratory-scale production. Further research into historical chemical archives and patent literature may yet uncover the specific details of its initial discovery and development, adding another chapter to the vibrant history of synthetic dyes.

References

- 1. Phenazinium, 3,7-bis(diethylamino)-5-phenyl-, chloride (1:1) | C26H31ClN4 | CID 122816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3562-38-7 [chemicalbook.com]

- 3. Mauveine - Wikipedia [en.wikipedia.org]

- 4. sciencemuseum.org.uk [sciencemuseum.org.uk]

- 5. The Color Purplish | American Scientist [americanscientist.org]

- 6. US3121711A - Phenylphenazinium cationic dyes - Google Patents [patents.google.com]

Core Applications of Phenazinium Dyes in Scientific Research: A Technical Guide

Phenazinium dyes, a class of heterocyclic compounds, have garnered significant interest across various scientific disciplines due to their unique electrochemical and photophysical properties. These properties make them invaluable tools in cell biology, biochemistry, and bioelectrochemistry. This technical guide provides an in-depth overview of the basic applications of phenazinium dyes in research, complete with experimental protocols, quantitative data, and visual workflows to aid researchers, scientists, and drug development professionals in their practical implementation.

Cell Viability and Cytotoxicity Assays

Phenazinium dyes are widely used to assess cell viability and cytotoxicity, offering a cost-effective alternative to other common assays like MTT.[1] These dyes can differentiate between live and dead cells based on membrane integrity and cellular metabolic activity.

Key Dyes: Methylene Blue, Safranin O

Principle: In viable cells, intracellular enzymes can reduce the colored phenazinium dye to a colorless form, and intact cell membranes prevent the entry of the dye. Conversely, dead cells with compromised membranes allow the dye to enter and stain intracellular components.[2]

Quantitative Data for Cytotoxicity of Phenothiazinium Dyes

| Dye | Cell Line | IC50 Value (µM) | Reference |

| Methylene Blue (MB) | Vero cells | 2.76 | [3] |

| New Methylene Blue (NMB) | MDA-MB-231 | 1.83 | [4] |

| Toluidine Blue O (TBO) | MCF 10A | 14.57 | [4] |

| Dimethylmethylene Blue (DMMB) | LLC-MK2 | 29.46 | [4] |

Experimental Protocol: Methylene Blue Cytotoxicity Assay

This protocol provides a method for determining the cytotoxicity of a compound using methylene blue staining.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Methylene blue solution (0.5% w/v in 50% ethanol)

-

Elution solution (e.g., 0.1 M HCl in ethanol)

-

Plate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

-

Staining:

-

Remove the culture medium.

-

Gently wash the cells twice with PBS.

-

Add 100 µL of methylene blue solution to each well.

-

Incubate at room temperature for 15-20 minutes.

-

-

Washing:

-

Remove the methylene blue solution.

-

Wash the wells thoroughly with PBS to remove excess stain. Repeat until the PBS is clear.

-

-

Elution:

-

Add 100 µL of elution solution to each well.

-

Incubate on a shaker for 10-15 minutes to elute the dye from the stained cells.

-

-

Measurement: Read the absorbance of the eluted dye at a wavelength of 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

Experimental Workflow: Cell Viability Assessment

Caption: Workflow for determining cell viability using the Methylene Blue assay.

Redox Mediation in Biosensors and Biofuel Cells

Phenazinium dyes, particularly phenazine methosulfate (PMS), are excellent redox mediators. They facilitate electron transfer between an enzyme's active site and an electrode surface, which is a fundamental process in biosensors and microbial fuel cells.

Key Dye: Phenazine Methosulfate (PMS)

Principle: PMS can accept electrons from reduced biomolecules (like NADH) and transfer them to an acceptor molecule or an electrode. This property is exploited in various enzymatic assays and electrochemical systems.

Quantitative Data for Redox Potentials of Phenazine Derivatives

| Phenazine Derivative | Redox Potential (V vs. SHE) at pH 7 | Reference |

| Phenazine methosulfate (PMS) | +0.080 | [5] |

| 1-Hydroxyphenazine | -0.160 | [5] |

| Pyocyanin | -0.035 | [5] |

Experimental Protocol: PMS-NADH Assay for Enzyme Activity

This protocol describes a general method to measure the activity of NADH-dependent dehydrogenases using PMS as an intermediate electron carrier to a tetrazolium salt (INT), which forms a colored formazan product.

Materials:

-

Enzyme sample (e.g., cell lysate containing a dehydrogenase)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

NADH solution (1 mM)

-

Phenazine methosulfate (PMS) solution (10 mM, protect from light)

-

Iodonitrotetrazolium chloride (INT) solution (1.5 mM)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, NADH solution, and INT solution.

-

Enzyme Addition: Add the enzyme sample to the reaction mixture and mix gently.

-

Reaction Initiation: Start the reaction by adding the PMS solution.

-

Measurement: Immediately monitor the increase in absorbance at 490 nm (the absorbance maximum of the formazan product) over time using a spectrophotometer. The rate of formazan formation is proportional to the enzyme activity.

-

Controls: Run appropriate controls, such as a reaction mixture without the enzyme or without NADH, to account for any background reactions.

Experimental Workflow: Electron Transfer in a Biosensor

Caption: Electron transfer pathway in a biosensor using PMS as a redox mediator.

Probing Nucleic Acid Structure and Interactions

Certain phenazinium dyes, like phenosafranine and safranin T, can bind to nucleic acids, primarily through intercalation.[6][7] This interaction leads to changes in their spectroscopic properties, which can be used to study the structure and conformation of DNA and RNA.

Key Dyes: Phenosafranine, Safranin T

Principle: The planar aromatic structure of these dyes allows them to insert between the base pairs of nucleic acid helices. This binding can be monitored by changes in absorbance, fluorescence, and circular dichroism, providing insights into the binding affinity and mode.

Quantitative Data for Nucleic Acid Binding

| Dye | Nucleic Acid | Binding Constant (K') (M⁻¹) | Reference |

| Phenosafranine | RNA triplex (poly(U)·poly(A)*poly(U)) | 3.7 x 10⁵ | [6] |

| Phenosafranine | RNA duplex (poly(A)·poly(U)) | 1.9 x 10⁵ | [6] |

| Safranin O | Single-stranded polyadenylic acid | ~10⁵ | [8] |

| Phenosafranine | Single-stranded polyadenylic acid | ~10⁵ | [8] |

Experimental Protocol: Spectroscopic Titration for Nucleic Acid Binding

This protocol outlines a general method for studying the binding of a phenazinium dye to a nucleic acid using UV-Vis spectrophotometry.

Materials:

-

Phenazinium dye solution of known concentration (e.g., Phenosafranine)

-

Nucleic acid solution (e.g., RNA duplex) in a suitable buffer

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Initial Spectrum: Record the UV-Vis absorption spectrum of the free dye solution.

-

Titration:

-

Add small aliquots of the nucleic acid solution to the dye solution in the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate.

-

Record the absorption spectrum.

-

-

Data Collection: Continue the titration until no further significant changes in the spectrum are observed, indicating saturation of binding.

-

Data Analysis:

-

Monitor the changes in the absorbance and the wavelength of maximum absorption (λmax) of the dye.

-

The binding constant can be calculated by fitting the titration data to a suitable binding model (e.g., Scatchard plot).

-

Signaling Pathway: Mitochondrial-Mediated Apoptosis

Phenazinium dyes can be used as fluorescent probes to monitor mitochondrial health, a key factor in the intrinsic pathway of apoptosis. Changes in mitochondrial membrane potential, an early event in apoptosis, can be detected using these dyes.

Caption: Role of phenazinium dyes in monitoring mitochondrial events during apoptosis.

Fluorescent Probes for Bioimaging

The inherent fluorescence of many phenazinium dyes makes them suitable for various bioimaging applications.[9] Triamino-phenazinium dyes, in particular, have been developed as fluorescent probes for cellular imaging, including the staining of specific organelles like mitochondria.[10]

Key Dyes: Triamino-phenazinium derivatives

Principle: These dyes can be designed to accumulate in specific cellular compartments. Upon excitation with light of a suitable wavelength, they emit fluorescence, allowing for the visualization of these structures using fluorescence microscopy. Their photophysical properties, such as quantum yield and Stokes shift, can be tuned by chemical modifications.

Quantitative Data for Photophysical Properties of Triamino-phenazinium Dyes

| Dye Derivative | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Reference |

| Triamino-phenazinium 5 | 552 | ~640-650 | 58-61 | [10] |

| Triamino-phenazinium 7 | 579 | ~640-650 | 67-68 | [10] |

| Post-functionalized TAP1b | 643 | 682 | 11 | [11] |

| Post-functionalized TAP2 | 651 | 694 | 11 | [11] |

Experimental Protocol: Mitochondrial Staining with a Phenazinium Dye

This protocol provides a general procedure for staining mitochondria in live cells.

Materials:

-

Live cells cultured on coverslips or in imaging dishes

-

Phenazinium-based mitochondrial probe

-

Cell culture medium

-

Fluorescence microscope

Procedure:

-

Probe Preparation: Prepare a stock solution of the phenazinium dye in a suitable solvent (e.g., DMSO) and then dilute it to the desired working concentration in pre-warmed cell culture medium.

-

Cell Staining:

-

Remove the existing medium from the cells.

-

Add the medium containing the fluorescent probe to the cells.

-

Incubate the cells under normal culture conditions (e.g., 37°C, 5% CO₂) for the time recommended for the specific probe (typically 15-30 minutes).

-

-

Washing: Remove the staining solution and wash the cells with pre-warmed culture medium to remove any unbound dye.

-

Imaging: Mount the coverslip on a slide or place the imaging dish on the stage of a fluorescence microscope. Visualize the stained mitochondria using the appropriate excitation and emission filters for the specific dye.

This guide provides a foundational understanding of the diverse applications of phenazinium dyes in research. By leveraging their unique properties, scientists can continue to develop innovative tools and methodologies for exploring complex biological systems.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The potential of phenothiazinium dyes as cytotoxicity markers in cisplatin-treated cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An overview on the interaction of phenazinium dye phenosafranine to RNA triple and double helices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding of phenazinium dye safranin T to polyriboadenylic acid: spectroscopic and thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenazinium dyes safranine O and phenosafranine induce self-structure in single stranded polyadenylic acid: structural and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. static.igem.wiki [static.igem.wiki]

- 10. Emerging Thermosensitive Probes Based on Triamino-Phenazinium Dyes [mdpi.com]

- 11. Post-functionalization of triamino-phenazinium dyes to reach near-infrared emission - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03245D [pubs.rsc.org]

Safety and handling precautions for Amethyst Violet powder

An In-depth Technical Guide to the Safe Handling of Amethyst Violet (Crystal Violet) Powder

For Researchers, Scientists, and Drug Development Professionals

This compound, more commonly known in scientific literature as Crystal Violet or Gentian Violet, is a triarylmethane dye with extensive use as a histological stain, a component in Gram staining, and as a topical antiseptic.[1] Despite its utility, this compound presents significant health hazards, including being a suspected carcinogen, requiring stringent safety and handling protocols in a research environment.[2][3] This guide provides comprehensive safety data, handling protocols, and emergency procedures tailored for laboratory and drug development settings.

Physicochemical and Toxicological Profile

A clear understanding of the compound's properties is foundational to its safe use. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Common Names | Crystal Violet, Gentian Violet, Methyl Violet 10B[1][4] |

| CAS Number | 548-62-9[4] |

| Molecular Formula | C₂₅H₃₀ClN₃[4] |

| Molecular Weight | 407.99 g/mol [4] |

| Appearance | Dark green or dark purple powder with a metallic luster[5] |

| Melting Point | 173 °C (decomposes)[5] |

| Solubility | Soluble in water, ethanol; Insoluble in ether |

Table 2: Summary of Toxicological Data

| Hazard Classification | Description |

|---|---|

| Acute Oral Toxicity | Category 4: Harmful if swallowed.[2] Oral LD₅₀ in rats is reported to be between 90 and 650 mg/kg.[6] |

| Serious Eye Damage | Category 1: Causes serious, potentially permanent eye damage.[2][5] |

| Carcinogenicity | Category 2 or 1B: Suspected of causing cancer.[2][5] Studies have reported carcinogenic effects in rodents.[1] |

| Skin Irritation | Category 2: Causes skin irritation.[2] |

| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects.[7] |

Personal Protective Equipment (PPE) and Engineering Controls

Due to the hazardous nature of the powder, particularly the risk of inhalation and its carcinogenicity, a multi-layered approach to exposure control is mandatory.

Engineering Controls

-

Ventilation: All handling of dry this compound powder must be performed within a certified chemical fume hood to minimize inhalation exposure.[8] If a balance cannot be placed in a hood, alternative controls like a HEPA-filtered ventilated balance enclosure or a glove bag should be used.[8]

-

Designated Area: Establish a designated and clearly labeled work area specifically for handling toxic powders to prevent cross-contamination.[8][9] Line the work surface with absorbent, leak-proof bench pads.[9]

Personal Protective Equipment (PPE)

The following workflow outlines the minimum required PPE.

Caption: Required PPE workflow for handling this compound powder.

Experimental Protocols

Adherence to standardized protocols is critical for minimizing exposure during routine laboratory procedures.

Safe Weighing Protocol for Hazardous Powders

This protocol, often called the "Tare Method," is designed to prevent the aerosolization of powder in the open lab environment.

Caption: Safe weighing protocol using the tare method.

Spill Cleanup Protocol

Immediate and correct response to a spill is critical to prevent wider contamination and exposure.

-

Alert and Isolate: Alert personnel in the immediate area and restrict access.[10]

-

Don PPE: Put on all required PPE, including a respirator, two pairs of nitrile gloves, a lab coat, and chemical splash goggles.[10][11]

-

Contain Aerosolization: Gently cover the spill with absorbent pads or paper towels and wet them with water.[10][11] This helps dissolve the powder and prevents it from becoming airborne.[10] Do not dry sweep fine powders.[12]

-

Collect Material: Once the powder is wetted and absorbed, carefully collect the material using a scoop or tongs and place it into a labeled, sealable bag for hazardous waste.[13][14]

-

Decontaminate Area: Wipe the spill area with a compatible solvent or detergent solution, working from the outer edge of the spill inward.[15]

-

Dispose: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste according to institutional guidelines.[13]

Mechanism of Toxicity and Signaling

Amethyst (Crystal) Violet's toxicity is linked to its chemical structure and interaction with biological macromolecules. It is a mutagen and a mitotic toxin that inhibits cell proliferation.[16] The positively charged ions of the dye can interact with negatively charged components of the cell wall and DNA.[16] This interaction can lead to DNA damage, which, if not properly repaired, can result in apoptosis or carcinogenesis.[17]

Caption: Postulated mechanism of this compound cytotoxicity.

References

- 1. Crystal violet - Wikipedia [en.wikipedia.org]

- 2. Crystal Violet SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 3. Exposure to Crystal Violet, Its Toxic, Genotoxic and Carcinogenic Effects on Environment and Its Degradation and Detoxification for Environmental Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sds.chemtel.net [sds.chemtel.net]

- 5. southernbiological.com [southernbiological.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. lobachemie.com [lobachemie.com]

- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 9. safety.duke.edu [safety.duke.edu]

- 10. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]

- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 12. CCOHS: Spill Response - Chemicals [ccohs.ca]

- 13. ehs.utk.edu [ehs.utk.edu]

- 14. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]

- 15. ehs.wisc.edu [ehs.wisc.edu]

- 16. macsenlab.com [macsenlab.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Application Notes: Methylene Violet Protocol for Yeast Viability Assay

A Note on Terminology: The term "Amethyst Violet" is not standardly used for a specific yeast viability protocol. However, based on common laboratory staining reagents, it likely refers to Methylene Violet , a stain increasingly recognized for its accuracy in yeast viability assessment, often as a superior alternative to the traditional Methylene Blue. These application notes are based on the Methylene Violet staining protocol.

Introduction

The determination of yeast cell viability is critical in various fields, including brewing, baking, biofuel production, and biomedical research. A reliable viability assay provides essential information on the health and metabolic state of a yeast culture, which is crucial for process optimization and quality control. The Methylene Violet assay is a simple, rapid, and effective colorimetric method for distinguishing between viable and non-viable yeast cells.

Principle of the Assay

The Methylene Violet assay is based on the principle of membrane integrity. Methylene Violet is a vital stain that can only penetrate cells with compromised or damaged cell membranes.

-

Viable Cells: Healthy, viable yeast cells possess intact and fully functional cell membranes that actively exclude the Methylene Violet dye. These cells, therefore, remain unstained or only faintly tinted.

-

Non-Viable Cells: Dead or membrane-compromised cells lose their ability to regulate the passage of substances across their membranes. Methylene Violet freely enters these cells, where it binds to negatively charged intracellular components like nucleic acids and proteins, resulting in a distinct deep violet coloration.

This clear differentiation allows for the straightforward enumeration of live and dead cells in a population using bright-field microscopy.

Applications

-

Brewing and Fermentation Industries: Monitoring the health of yeast slurries for pitching and re-pitching to ensure consistent fermentation performance.

-

Drug Discovery and Development: Assessing the cytotoxic effects of antifungal compounds or other therapeutic agents on yeast, which can serve as a model eukaryotic organism.

-

Academic Research: Studying cellular stress responses, aging, and apoptosis in yeast.

-

Biofuel Production: Optimizing fermentation processes by ensuring a high proportion of viable yeast cells.

Advantages over Traditional Methods

Compared to Methylene Blue, Methylene Violet offers several advantages:

-

Greater Accuracy: Methylene Blue relies on the metabolic reduction of the dye by viable cells. This can be unreliable as stressed but still viable cells may not have sufficient metabolic activity to reduce the dye, leading to an overestimation of dead cells.[1] Methylene Violet's mechanism is based on physical membrane integrity, providing a more direct assessment of viability.[1]

-

Clearer Differentiation: The assay provides a more distinct binary outcome (clear vs. deep violet), reducing the subjectivity associated with interpreting intermediate blue shades sometimes seen with Methylene Blue.[2]

-

Vitality Indication: The intensity of the violet stain can also offer insights into the vitality of the yeast population. Cells that are lightly stained may be stressed and losing membrane integrity, indicating a decline in the overall health of the culture.[1]

Experimental Protocols

Preparation of Reagents

A key reagent for this assay is the Alkaline Methylene Violet staining solution.

| Reagent/Component | Specification | Preparation Instructions |

| Methylene Violet Powder | N/A | Source from a reliable chemical supplier. |

| Distilled Water | Deionized | Used as the solvent. |

| Sodium Citrate (optional) | Dihydrate | Can be included to buffer the solution. |

| Staining Solution (0.1%) | Final Concentration | Dissolve 0.1 g of Methylene Violet powder in 100 mL of distilled water. Mix thoroughly. Filter if necessary. Store in a dark bottle at room temperature. |

Yeast Sample Preparation

-

Obtain a representative sample from the yeast culture or slurry.

-

If the yeast suspension is highly concentrated (>10^7 cells/mL), prepare a serial dilution using sterile distilled water or a suitable buffer (e.g., PBS) to achieve an optimal cell density for counting. A 1:10 or 1:100 dilution is often appropriate.

Staining Protocol

-

In a microcentrifuge tube or a small test tube, mix the yeast sample with the Methylene Violet staining solution. A common mixing ratio is 1:1, but this can be optimized for different yeast strains and concentrations (ratios from 1:1 to 1:5 are often used).[3] For example, combine 100 µL of the diluted yeast suspension with 100 µL of the 0.1% Methylene Violet solution.

-

Gently vortex or mix the sample to ensure uniform staining.

-

Incubate the mixture at room temperature for a minimum of 5 minutes to allow for dye uptake by non-viable cells.[3]

Microscopic Examination and Cell Counting

-

After incubation, transfer a small aliquot (e.g., 10 µL) of the stained yeast suspension to a hemocytometer (counting chamber).

-

Place a coverslip over the chamber.

-

Examine the sample under a bright-field microscope at 400x magnification.

-

Count the number of viable (unstained) and non-viable (stained deep violet) cells within the grid of the hemocytometer. To avoid counting bias, use a systematic approach (e.g., count cells in the four large corner squares and the central square).

-

Calculate the percentage of viable cells using the following formula:

% Viability = (Number of Unstained Cells / Total Number of Cells [Stained + Unstained]) x 100

Visualizations

Staining Mechanism

Caption: Methylene Violet distinguishes yeast viability based on membrane integrity.

Experimental Workflow

Caption: Step-by-step workflow for the Methylene Violet yeast viability assay.

References

Distinguishing Dead Cells in Culture with Violet-Excitable Amine-Reactive Dyes

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction